molecular formula C25H24N2O4S B10910281 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10910281
M. Wt: 448.5 g/mol
InChI Key: CSKJRUJQWRHGSA-UHFFFAOYSA-N
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Description

2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl groups: This step involves the use of methoxyphenol derivatives and appropriate coupling reagents.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one shares structural similarities with other benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
  • Methoxyphenyl derivatives : Compounds with similar methoxyphenyl groups.

Uniqueness

The uniqueness of 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O4S/c1-29-18-12-11-15(13-16(18)14-31-20-9-5-4-8-19(20)30-2)23-26-24(28)22-17-7-3-6-10-21(17)32-25(22)27-23/h4-5,8-9,11-13H,3,6-7,10,14H2,1-2H3,(H,26,27,28)

InChI Key

CSKJRUJQWRHGSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)COC5=CC=CC=C5OC

Origin of Product

United States

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